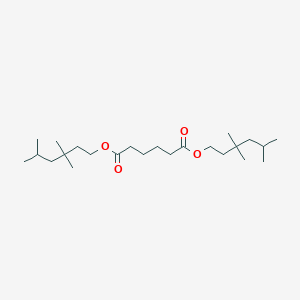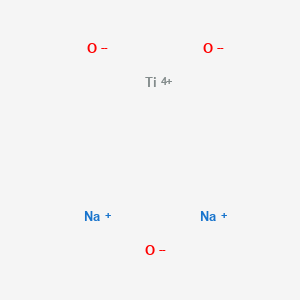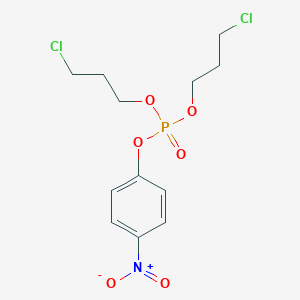
Cesium hydroxide monohydrate
Vue d'ensemble
Description
Cesium hydroxide monohydrate (CsOH·H2O) is a white crystalline solid with a molecular weight of 129.58 g/mol. It is a strong base, with a pKa of 11.7 and a Kb of 4.9 x 10-5. It is soluble in water and ethanol and is used in a variety of applications, such as in the synthesis of organic compounds, in the preparation of metal salts, and in the production of cesium metal. This compound is a strong base that can be used in a variety of laboratory experiments and is widely available in the market.
Applications De Recherche Scientifique
Ring Opening Polymerization : Cesium hydroxide monohydrate is used as an initiator for the polymerization of monosubstituted oxiranes, leading to the synthesis of various polyether-diols with specific molar masses and dispersities (Grobelny, Jurek-Suliga, & Golba, 2020).
Preparation of Bis-Allyl Ethers : It catalyzes the dimerization of Baylis-Hillman adducts to form unsymmetrical bis-allyl ethers at room temperature (Liu, Li, Zheng, Xu, Xu, & Zhang, 2005).
Palladium-Catalyzed Cross-Coupling Reactions : Effective in activating aryl(dimethyl)silanols for cross-coupling with substituted aryl halides (Denmark & Ober, 2004).
Synthesis of O-allenes and N-allenes : Facilitates the isomerization of terminal alkynes, leading to the efficient production of O-allenes and N-allenes (Li, Chen, Qiu, Wang, Jinguo, Zhu, Au, & Xu, 2015).
Optical Sensors for Cesium Ions Detection : Cesium, including its hydroxide form, is essential in the development of optical sensors for detecting cesium ions in environmental and biological systems (Kumar, Leray, & Depauw, 2016).
Surface Interaction Studies : Investigated for its interaction with stainless steel, particularly at high temperatures, which is crucial for understanding corrosion processes (Allen, Bowsher, Dickinson, Fotios, Nichols, & Wild, 1987).
N-Alkylation in Chemical Synthesis : Promotes selective N-alkylation of primary amines, useful in the synthesis of various secondary amines (Salvatore, Nagle, Schmidt, & Jung, 1999).
Investigation in Nuclear Science : Explored for cesium retention under severe conditions in nuclear reactors (Rizaal, Nakajima, Saito, Osaka, & Okamoto, 2020).
Mécanisme D'action
Target of Action
Cesium hydroxide monohydrate primarily targets monosubstituted oxiranes and terminal alkynes . It is also known to interact with water, acids, CO2, metals (e.g., Al, Pb, Sn, Zn), and oxygen .
Mode of Action
This compound acts as a strong base . It is commonly used as a catalyst in many organic transformations and as an initiator in polymerization reactions . It can be activated by cation complexing agents, such as 18C6 or C222 .
Biochemical Pathways
This compound is involved in the synthesis of O-allenes and N-allenes via isomerization of terminal alkynes . It also participates in the dimerization of Baylis-Hillman adducts to prepare unsymmetrical bis-allyl ethers . Furthermore, it initiates the ring-opening polymerization of monosubstituted oxiranes .
Pharmacokinetics
It is known that the compound is extremely hygroscopic , suggesting that it may have high solubility in water. This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the efficient synthesis of allenes in high yields under mild conditions with wide functional group tolerance . It also leads to the formation of unsymmetrical bis-allyl ethers and the polymerization of monosubstituted oxiranes .
Action Environment
The action of this compound is influenced by environmental factors. It is extremely hygroscopic , meaning it readily absorbs moisture from the environment. This property can affect its stability and efficacy. Additionally, it is known to react exothermically with water , which could influence its action in aqueous environments.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cesium hydroxide monohydrate can be used as a catalyst to prepare unsymmetrical Bis-allyl ethers via dimerization of Baylis-Hillman adducts . It can also be used as a dopant to fabricate vanadium oxide thin films as a hole extraction layer for perovskite solar cells
Cellular Effects
It is known that cesium ions can change the reaction preference in certain biochemical reactions
Molecular Mechanism
It is known to act as a catalyst in certain reactions
Temporal Effects in Laboratory Settings
It is known that cesium ions can change the reaction preference in certain biochemical reactions over time .
Propriétés
IUPAC Name |
cesium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSOMGPQFXJESQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsH3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956540 | |
| Record name | Caesium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.928 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35103-79-8, 12260-45-6 | |
| Record name | Caesium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium hydroxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caesium hydroxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of cesium hydroxide monohydrate in organic synthesis?
A1: this compound (CsOH·H2O) is a strong base frequently employed in organic synthesis. It has proven effective in catalyzing the dimerization of Baylis-Hillman adducts to form unsymmetrical bis-allyl ethers. [, ] It is also a powerful activator for palladium-catalyzed cross-coupling reactions of aryl(dimethyl)silanols with aryl halides, showcasing its versatility in constructing carbon-carbon bonds. [] Furthermore, CsOH·H2O enables the regioselective synthesis of trisubstituted heteroatom alkenes, including (Z)-vinylic selenosulfides and (Z)-vinylic tellurosulfides, from terminal alkynes, diaryl disulfides, and diaryl diselenides (ditellurides). []
Q2: Can you provide an example of a specific reaction where this compound plays a crucial role?
A3: Certainly, CsOH·H2O is essential in the synthesis of gem-chlorophenylcyclopropanes. [] This reaction involves reacting benzal chloride with alkenes in the presence of either solid potassium hydroxide and 18-crown-6 as a catalyst or CsOH·H2O. The presence of CsOH·H2O, even without a solvent, facilitates the formation of the desired cyclopropane product. []
Q3: Has this compound been used in polymer chemistry?
A4: Yes, research indicates that CsOH·H2O can initiate the ring-opening polymerization of monosubstituted oxiranes. [] This process leads to the formation of polyether-diols, which are valuable building blocks in polymer synthesis. Further characterization of these synthesized polyether-diols can provide valuable insights into the polymerization process and the properties of the resulting polymers. []
Q4: Are there any computational studies investigating the reactivity of this compound?
A4: While the provided abstracts do not delve into specific computational studies on CsOH·H2O, research in this area often employs computational chemistry techniques like density functional theory (DFT) calculations. Such studies can elucidate reaction mechanisms, transition state structures, and energy profiles associated with CsOH·H2O-catalyzed reactions, offering a deeper understanding of its reactivity and catalytic behavior.
Q5: What safety considerations should be taken when handling this compound?
A5: CsOH·H2O is a strong base and can cause severe burns. Always wear appropriate personal protective equipment, including gloves and eye protection, when handling this compound. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Q6: Are there any known alternatives to this compound in its specific applications?
A7: While CsOH·H2O exhibits unique reactivity in certain reactions, researchers often explore alternative bases or catalytic systems. Depending on the specific transformation, potassium hydroxide (KOH), sodium hydroxide (NaOH), or other alkali metal hydroxides might offer comparable or even superior performance. Additionally, phase-transfer catalysts like tetrabutylammonium iodide can be employed in conjunction with less expensive bases to achieve similar outcomes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)






